

An In-depth Technical Guide to the Mass Spectrum of Ethyl Linoleate-d2

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Compound of Interest

Compound Name: Ethyl linoleate-d2

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This guide provides a comprehensive overview of the mass spectrum of **ethyl linoleate-d2**, a deuterated isotopologue of ethyl linoleate. This compound, specifically 11,11-dideuterio ethyl linoleate (also known as deulinoleate ethyl), is of significant interest in biomedical research, particularly in studies of lipid peroxidation and its role in various pathological conditions. Understanding its mass spectral characteristics is crucial for its accurate identification and quantification in complex biological matrices.

Data Presentation: Mass Spectral Fragmentation of Ethyl Linoleate-d2

The mass spectrum of **ethyl linoleate-d2** is characterized by a molecular ion peak and a series of fragment ions that provide structural information. The presence of two deuterium atoms at the bis-allylic C-11 position influences the fragmentation pattern compared to its non-deuterated counterpart. The following table summarizes the predicted key ions in the electron ionization (EI) mass spectrum of **ethyl linoleate-d2**, with a comparison to unlabeled ethyl linoleate. The predictions are based on common fragmentation pathways for fatty acid ethyl esters and the known location of the deuterium labels.

m/z (Ethyl Linoleate)	m/z (Ethyl Linoleate-d2)	Proposed Fragment Ion	Fragmentation Pathway
308	310	[M] ⁺	Molecular Ion
263	265	[M - C ₂ H ₅ O] ⁺	Loss of the ethoxy group
88	88	[C ₄ H ₈ O ₂] ⁺	McLafferty rearrangement product (gamma-hydrogen transfer from the alkyl chain to the ester carbonyl oxygen)
67	67, 69	[C ₅ H ₇] ⁺	Hydrocarbon fragment from the alkyl chain
81	81, 83	[C ₆ H ₉] ⁺	Hydrocarbon fragment from the alkyl chain
95	95, 97	[C ₇ H ₁₁] ⁺	Hydrocarbon fragment from the alkyl chain
109	109, 111	[C ₈ H ₁₃] ⁺	Hydrocarbon fragment from the alkyl chain containing the C11-d2 position

Note: The fragments containing the C-11 position will exhibit a mass shift of +2 Da. The relative abundances of fragments containing the deuterated position may differ from the unlabeled compound due to the kinetic isotope effect.

Experimental Protocols: GC-MS Analysis of Ethyl Linoleate-d2

This section details a representative protocol for the analysis of **ethyl linoleate-d2** using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

- **Lipid Extraction:** Lipids from biological samples (e.g., plasma, tissue homogenates) are extracted using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.
- **Transesterification (if necessary):** If **ethyl linoleate-d2** is part of a complex lipid (e.g., triglyceride), transesterification to its ethyl ester form is required. This can be achieved by reacting the lipid extract with a solution of acetyl chloride in ethanol.
- **Derivatization (optional):** For enhanced GC performance, the fatty acid ethyl ester can be derivatized, although it is often volatile enough for direct analysis.
- **Final Sample Preparation:** The final extract containing **ethyl linoleate-d2** is dried under a stream of nitrogen and reconstituted in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.

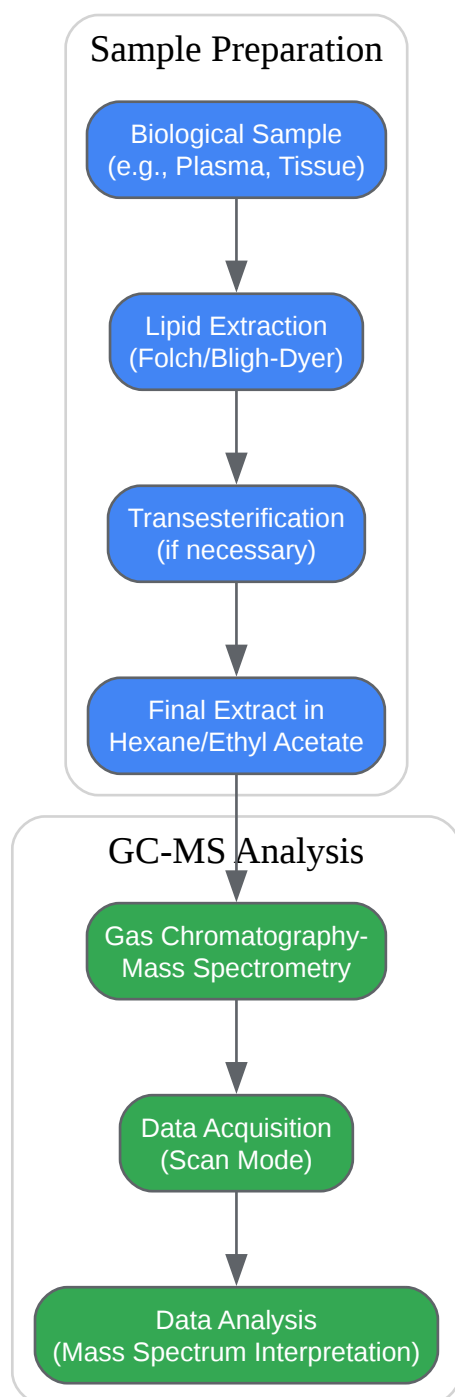
2.2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC system (or equivalent).
- **Mass Spectrometer:** Agilent 5977A MSD (or equivalent).
- **GC Column:** A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating fatty acid ethyl esters.
- **Oven Temperature Program:**
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp 1: Increase to 200 °C at 10 °C/min, hold for 2 minutes.
 - Ramp 2: Increase to 250 °C at 5 °C/min, hold for 5 minutes.
- **Injector:**
 - Mode: Splitless.
 - Temperature: 250 °C.

- Injection Volume: 1 μ L.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
 - Solvent Delay: 5 minutes.

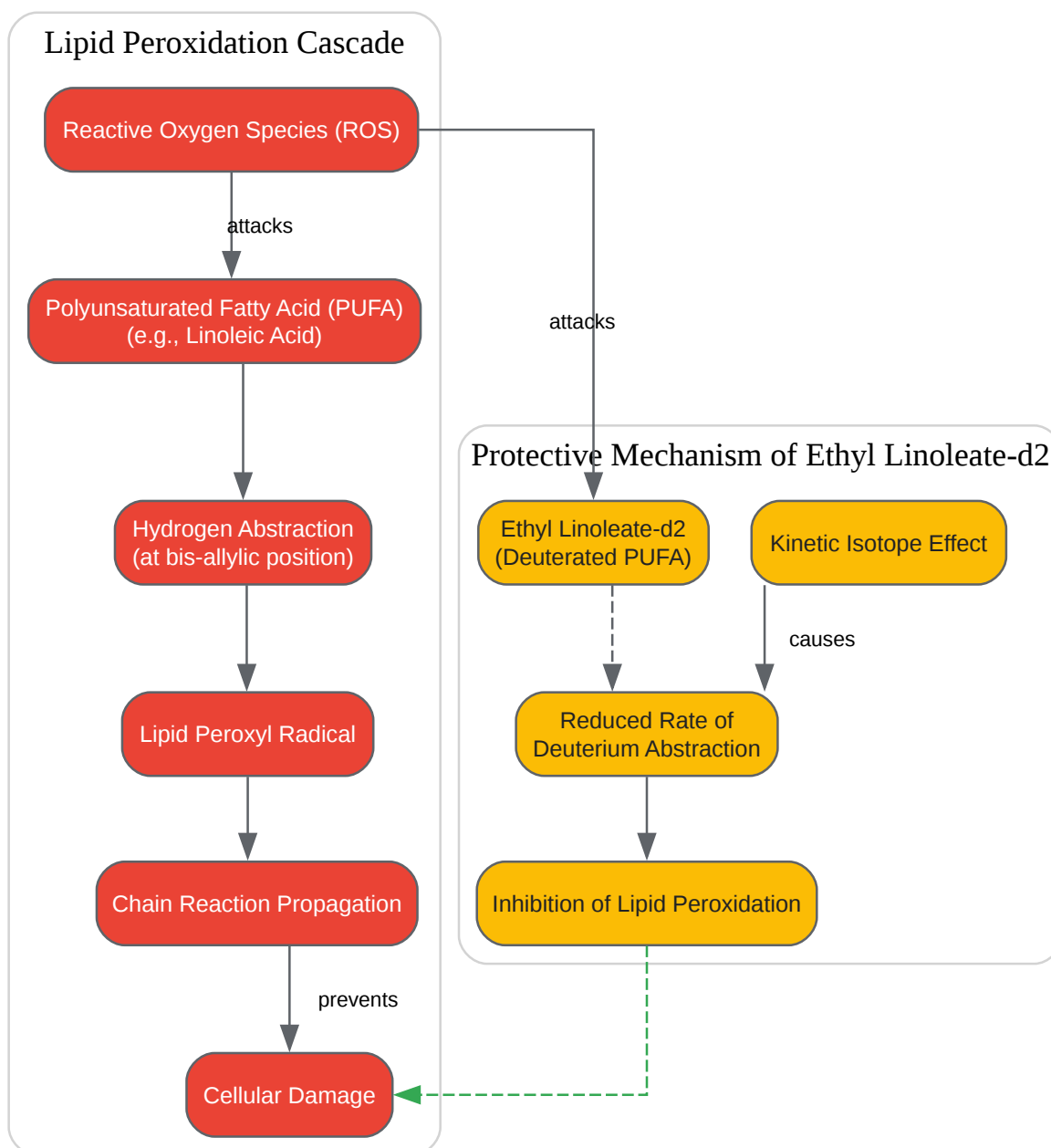
Mandatory Visualization: Logical Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for analyzing **ethyl linoleate-d2** and the proposed mechanism of its protective effect against lipid peroxidation.



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Caption: Experimental workflow for the analysis of **ethyl linoleate-d2**.



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Caption: Mechanism of action of **ethyl linoleate-d2** in preventing lipid peroxidation.

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